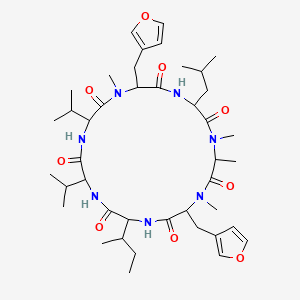
Rhizonin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhizonin a belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Hepatotoxicity and Mechanisms of Action
Rhizonin A has been identified as a potent hepatotoxin. Its mechanism of action involves the disruption of cellular processes in liver cells, leading to apoptosis. The compound's toxicity is linked to the presence of 3-furylalanine residues, which are crucial for its biological activity . Understanding these mechanisms is essential for evaluating its safety and potential therapeutic applications.
Potential in Cancer Research
Recent studies have indicated that compounds related to this compound may exhibit anticancer properties. For example, research on related cyclopeptides has shown promise in targeting drug-resistant cancer cells, particularly in castration-resistant prostate cancer models. These compounds can induce apoptosis and inhibit pro-survival pathways, making them potential candidates for further development in cancer therapy .
Agricultural Applications
Enhancement of Plant Growth
This compound has been studied for its effects on plant growth and biomass enhancement. In experiments involving cucumber and tomato plants, the application of this compound led to significant increases in growth parameters. This suggests that this compound could be utilized as a biostimulant in agricultural practices to improve crop yields .
Antimicrobial Properties
The antimicrobial properties of this compound have been documented, showing efficacy against various microorganisms. This characteristic can be leveraged in agricultural settings to protect crops from fungal infections and other microbial threats. The ability to inhibit the growth of pathogens makes this compound a candidate for developing natural fungicides or biocontrol agents .
Microbiological Applications
Understanding Symbiotic Relationships
Research on this compound has provided insights into the symbiotic relationships between fungi and their bacterial endosymbionts. The production of this compound is not solely a fungal process; it requires the presence of specific bacteria within the fungal cells. This discovery emphasizes the importance of studying microbial interactions to understand toxin production and its implications for food safety and fermentation processes .
Table 1: Summary of this compound Properties
| Property | Details |
|---|---|
| Chemical Structure | Cyclopeptide with 3-furylalanine residues |
| Source | Rhizopus microsporus (bacterial endosymbionts) |
| Toxicity | Hepatotoxic |
| Potential Applications | Cancer treatment, agricultural biostimulant, antimicrobial agent |
Table 2: Case Studies on this compound Applications
Eigenschaften
CAS-Nummer |
85803-92-5 |
|---|---|
Molekularformel |
C42H65N7O9 |
Molekulargewicht |
812 g/mol |
IUPAC-Name |
18-butan-2-yl-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51) |
InChI-Schlüssel |
MHYASXKHPXOUMD-PINHSZKWSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
Aussehen |
Solid powder |
melting_point |
243°C |
Key on ui other cas no. |
85803-92-5 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Rhizonin A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















